molecular formula C12H13NO3 B2602109 1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde CAS No. 887032-09-9

1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde

Cat. No. B2602109
M. Wt: 219.24
InChI Key: NBFMDBUJDCKMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde” can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O .

Scientific Research Applications

Green & Sustainable Synthesis

Indole-3-carbaldehyde derivatives, including those with substituents on the propyl group, have been synthesized using green and sustainable methods. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles in a solvent-free method demonstrates environmental and economic advantages, including excellent yields, short reaction times, and high reaction rates (Yogita Madan, 2020).

Catalytic Applications

Derivatives of indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerizations to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process demonstrates the compound's versatility in catalytic applications, yielding products efficiently across a variety of substrates (Prasath Kothandaraman et al., 2011).

Anticancer Agents Synthesis

Indole-3-substituted-2-benzimidazoles, synthesized using N-arylation of 1H-indole-3-carbaldehyde, have shown efficacy as anticancer agents. This highlights the compound's potential in the development of novel therapeutic agents targeting various cancer cell lines (S. Anwar et al., 2023).

Antioxidant Activity

Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared by a condensation reaction involving 1H-indole carbaldehyde oxime, exhibited significant antioxidant activity. This research suggests the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Synthetic Building Blocks

The versatility of indole-3-carbaldehyde derivatives as synthetic building blocks is evident in their use for synthesizing a wide range of compounds, including pyrimido[1,2-a]indoles and furano[2,3-g]indoles. These compounds have applications in organic chemistry, demonstrating the compound's utility in complex synthetic pathways (K. Suzdalev et al., 2013).

Safety And Hazards

The safety and hazards associated with “1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde” are not well-documented in the available literature. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

1-(2,3-dihydroxypropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMDBUJDCKMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde

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